molecular formula C6H15AsO3 B1596435 Triethyl arsenite CAS No. 3141-12-6

Triethyl arsenite

Cat. No.: B1596435
CAS No.: 3141-12-6
M. Wt: 210.1 g/mol
InChI Key: BUZKVHDUZDJKHI-UHFFFAOYSA-N
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Description

Triethyl arsenite, also known as arsenic triethoxide or this compound, is an organoarsenic compound with the molecular formula C6H15AsO3. It is a colorless liquid that is highly toxic and flammable. This compound is primarily used in organic synthesis and as a precursor in the production of other arsenic-containing compounds .

Mechanism of Action

Target of Action

Triethyl arsenite, also known as Triethoxyarsine or Triethyl arsorite, is an organoarsenic compound. The primary targets of arsenic compounds are often proteins involved in cellular signaling pathways . For instance, arsenic trioxide has been found to target the heat shock protein 60 (Hsp60), leading to the degradation of p53 and survivin . .

Mode of Action

The mode of action of arsenic compounds involves their interaction with their targets, leading to changes in cellular functions . Arsenic trioxide, for example, binds to Hsp60, disrupting the formation of Hsp60-p53 and Hsp60-survivin complexes, which results in the degradation of p53 and survivin

Biochemical Pathways

Arsenic compounds can affect various biochemical pathways. They can induce apoptosis, inhibit growth and angiogenesis, and promote differentiation . Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation

Pharmacokinetics

The pharmacokinetics of arsenic compounds involve their absorption, distribution, metabolism, and excretion (ADME). Arsenic compounds can be metabolized through methylation and reduction processes . .

Result of Action

The result of the action of arsenic compounds can vary depending on their targets and mode of action. For instance, the binding of arsenic trioxide to Hsp60 leads to the degradation of p53 and survivin, which can induce apoptosis

Action Environment

The action, efficacy, and stability of arsenic compounds can be influenced by various environmental factors . For instance, arsenic’s interaction with iron, phosphorus, sulfur, and silicon in the environment is considered vital . .

Preparation Methods

Triethyl arsenite can be synthesized through several methods. One common synthetic route involves the reaction of arsenic trioxide with ethanol in the presence of a catalyst. The reaction typically proceeds as follows:

As2O3+6C2H5OH2(C2H5O)3As+3H2O\text{As}_2\text{O}_3 + 6 \text{C}_2\text{H}_5\text{OH} \rightarrow 2 (\text{C}_2\text{H}_5\text{O})_3\text{As} + 3 \text{H}_2\text{O} As2​O3​+6C2​H5​OH→2(C2​H5​O)3​As+3H2​O

This reaction is carried out under reflux conditions to ensure complete conversion of arsenic trioxide to triethoxyarsine . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain high-purity triethoxyarsine.

Chemical Reactions Analysis

Triethyl arsenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: this compound can be oxidized to form arsenic acid derivatives. For example, oxidation with hydrogen peroxide yields arsenic acid triethyl ester.

    Reduction: Reduction of triethoxyarsine can produce arsine gas (AsH3) under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Triethyl arsenite has several scientific research applications across various fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organoarsenic compounds.

    Biology: this compound is studied for its potential biological effects and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its direct use.

    Industry: It is used as a precursor in the production of semiconductors and other advanced materials

Comparison with Similar Compounds

Triethyl arsenite can be compared with other similar organoarsenic compounds, such as:

    Triphenylarsine: Unlike triethoxyarsine, triphenylarsine is a solid and is used as a ligand in coordination chemistry.

    Arsenic trioxide: This compound is used in medicine, particularly in the treatment of acute promyelocytic leukemia, and has different chemical properties compared to triethoxyarsine.

    Arsenic pentoxide: This compound is an oxidizing agent and is used in various industrial processes

This compound is unique due to its specific reactivity and applications in organic synthesis and material science.

Properties

IUPAC Name

triethyl arsorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15AsO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZKVHDUZDJKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[As](OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AsO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074882
Record name Arsenous acid, triethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3141-12-6
Record name Triethoxyarsine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3141-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl arsenite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenous acid, triethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl arsenite
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.585
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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